molecular formula C8H5F3N2S B214902 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 182127-90-8

2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B214902
CAS No.: 182127-90-8
M. Wt: 218.2 g/mol
InChI Key: AVJUGRADFNKISA-UHFFFAOYSA-N
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Description

4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile is a chemical compound with a unique structure that includes a trifluoromethyl group, a sulfanylidene group, and a pyridine ring

Preparation Methods

The synthesis of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, including the formation of the pyridine ring and the introduction of the trifluoromethyl and sulfanylidene groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the sulfanylidene group or other parts of the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfanylidene group play crucial roles in its activity, influencing its binding affinity and reactivity with other molecules.

Comparison with Similar Compounds

4-Methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the trifluoromethyl and sulfanylidene groups in 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile sets it apart from other compounds.

Properties

IUPAC Name

4-methyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJUGRADFNKISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362826
Record name AG-205/33127025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182127-90-8
Record name AG-205/33127025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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